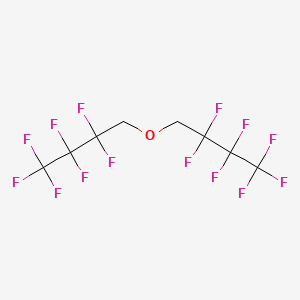

![molecular formula C12H9BrClF3N2 B3042624 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide CAS No. 648427-34-3](/img/structure/B3042624.png)

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction between 2-(4-hydroxyphenoxy)propionic acid and 3-chloro-2,5-bis(trifluoromethyl)pyridine in dimethyl sulfoxide (DMSO) as the solvent .

Molecular Structure Analysis

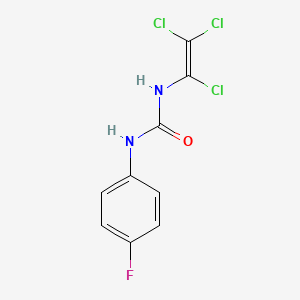

The molecular formula of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide is C14H11ClF3N3O2. It contains a pyridine ring substituted with chlorine and trifluoromethyl groups. The bromide ion is associated with the positively charged pyridinium moiety .

Physical And Chemical Properties Analysis

- Safety Information : It is classified as a flammable liquid and an eye and skin irritant. Proper precautions should be taken during handling .

Mechanism of Action

Target of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .

Mode of Action

It is believed to interact with its targets, possibly spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes . This interaction could disrupt the normal functioning of these organisms, thereby inhibiting their growth .

Biochemical Pathways

It is suggested that the compound’s interaction with spectrin-like proteins could disrupt various cellular processes in oomycetes . This disruption could affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with spectrin-like proteins in the cytoskeleton of oomycetes . This interaction could lead to a disruption of various cellular processes, resulting in inhibited growth of these organisms .

Advantages and Limitations for Lab Experiments

One advantage of using CTMP in lab experiments is its high purity and good yields, which make it easy to work with. Additionally, CTMP has been shown to be stable under various conditions, which makes it suitable for long-term storage. However, one limitation of using CTMP in lab experiments is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of CTMP in scientific research. One direction is the development of CTMP derivatives that have improved potency and selectivity for PP1 and PP2A. Another direction is the use of CTMP in the development of new anti-cancer drugs that target PP1 and PP2A. Additionally, CTMP may be used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

CTMP has been studied for its potential applications in various fields, including neurology, cancer research, and drug discovery. In neurology, CTMP has been shown to inhibit the activity of protein phosphatase-1 (PP1) and protein phosphatase-2A (PP2A), which are enzymes involved in the regulation of neuronal activity. CTMP has also been studied for its potential use as an anti-cancer agent. Studies have shown that CTMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cancer cell growth. Additionally, CTMP has been used in drug discovery research as a tool to study the mechanisms of action of various drugs.

properties

IUPAC Name |

3-chloro-2-(pyridin-1-ium-1-ylmethyl)-5-(trifluoromethyl)pyridine;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N2.BrH/c13-10-6-9(12(14,15)16)7-17-11(10)8-18-4-2-1-3-5-18;/h1-7H,8H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPJANLKDTVXHG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate](/img/structure/B3042548.png)

![3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide](/img/structure/B3042549.png)

![N-(1,2,2-Trichlorovinyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3042550.png)

![O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide](/img/structure/B3042552.png)

![Acetamide, 2,2-dichloro-N-[2-(3-trifluoromethylbenzylthio)phenyl]-](/img/structure/B3042556.png)

![3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide](/img/structure/B3042563.png)

![1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide](/img/structure/B3042564.png)